molecular formula C10H14ClNO2 B6256968 methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride CAS No. 1196047-14-9

methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride

Cat. No.: B6256968
CAS No.: 1196047-14-9
M. Wt: 215.7
InChI Key:
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Description

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a crystalline powder or crystals, often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)-3-methylbenzoic acid with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .

Scientific Research Applications

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 4-aminobenzoate hydrochloride
  • Methyl 3-methylbenzoate hydrochloride

Uniqueness

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride involves the reaction of 4-(chloromethyl)-3-methylbenzoic acid with methylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4-(chloromethyl)-3-methylbenzoic acid", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)-3-methylbenzoic acid is dissolved in a suitable solvent such as dichloromethane.", "Step 2: Methylamine is added dropwise to the reaction mixture under stirring at a temperature of 0-5°C.", "Step 3: The reaction mixture is stirred for an additional 2-3 hours at room temperature.", "Step 4: Hydrochloric acid is added dropwise to the reaction mixture until the pH reaches 1-2.", "Step 5: The resulting precipitate is filtered and washed with cold water.", "Step 6: The product is dried under vacuum to obtain methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride." ] }

CAS No.

1196047-14-9

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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